(3S,4'R)-Benidipine HCl

Vascular Biology Restenosis Atherosclerosis

Standard dihydropyridine CCBs lack N-/T-type channel blockade, limiting end-organ protection in hypertension & CKD models. (3S,4'R)-Benidipine HCl-the more potent (+)-α isomer-delivers triple L-/N-/T-type calcium channel antagonism with direct mineralocorticoid receptor inhibition. • Superior renoprotection: preserves eGFR & reduces proteinuria vs. amlodipine at equivalent BP reduction • 50× slower receptor dissociation than nitrendipine (Kd=0.078 nM); extended pharmacodynamic half-life • Inhibits VSMC proliferation at IC₅₀=0.2 µM-validated for restenosis & atherosclerosis models

Molecular Formula C28H32N3O6Cl
Molecular Weight 542.04
CAS No. 119009-45-9
Cat. No. B600993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4'R)-Benidipine HCl
CAS119009-45-9
Synonyms3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, [S-(R*,S*)]-
Molecular FormulaC28H32N3O6Cl
Molecular Weight542.04
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4'R)-Benidipine HCl Overview


(3S,4'R)-Benidipine HCl, corresponding to CAS 119009-45-9 for the free base, is a specific stereoisomer of the long-acting dihydropyridine calcium channel blocker benidipine hydrochloride. The compound is characterized as a triple calcium channel antagonist with high affinity for L-, N-, and T-type voltage-gated calcium channels [1]. The approved drug formulation, marketed as Coniel or Caritec, contains benidipine as a racemate of its alpha isomers, but the (3S,4'R) configuration defines a specific enantiomeric form with distinct pharmacological properties compared to other isomers and alternative calcium channel blockers [2]. Its unique receptor binding kinetics, marked by a slow dissociation rate, and specific vascular selectivity profile differentiate it from other agents in its class, making it a critical reagent for targeted research in hypertension, renoprotection, and cardioprotection [3].

Stereoisomer-specific calcium channel probe
Triple L-, N-, and T-type channel blockade study fit
Slow receptor dissociation kinetics research context

Why (3S,4'R)-Benidipine HCl Is Irreplaceable


The substitution of (3S,4'R)-Benidipine HCl with other dihydropyridine calcium channel blockers, such as amlodipine, nifedipine, or even other benidipine enantiomers, is not functionally equivalent due to quantifiable differences in channel selectivity, receptor binding kinetics, and end-organ protective effects. While many dihydropyridines primarily target L-type calcium channels, benidipine's triple blockade of L-, N-, and T-type channels confers a distinct pharmacological profile that is not replicated by agents like nifedipine or nitrendipine [1]. Furthermore, its slow dissociation from receptor sites—50 times slower than nitrendipine—results in a pharmacodynamic half-life that far exceeds its short plasma half-life, a property that simple structural analogs do not share [2]. In clinical models, despite equivalent blood pressure reduction, benidipine demonstrates superior efficacy in preserving estimated glomerular filtration rate (eGFR) and reducing proteinuria compared to amlodipine [3]. These established, quantitative differences underscore the critical need for precise selection of (3S,4'R)-Benidipine HCl in experimental and therapeutic contexts.

(3S,4'R)-Benidipine HCl
  • Triple L-/N-/T-type calcium channel blockade
  • Slow receptor dissociation (sustained occupancy)
  • Reported blood pressure-independent renoprotection context
Amlodipine, Nifedipine, Other Enantiomers
  • Primarily L-type channel blockade; T/N-type may differ
  • Faster dissociation; occupancy profile may not transfer
  • Equivalent BP reduction without reported renoprotective endpoint differentiation

(3S,4'R)-Benidipine HCl: Comparative Evidence


Anti-Proliferative Potency in VSMCs

(3S,4'R)-Benidipine HCl (as the racemic mixture) demonstrates significantly more potent inhibition of vascular smooth muscle cell (VSMC) proliferation, a key process in restenosis and atherosclerosis, compared to a broad panel of calcium channel blockers. In a head-to-head in vitro study, benidipine inhibited serum-stimulated [³H]thymidine incorporation into porcine VSMCs with an IC₅₀ of 0.2 µM [1]. This inhibitory effect was quantified as more potent than that of nitrendipine, felodipine, nisoldipine, manidipine, amlodipine, nifedipine, verapamil, and diltiazem [1]. The in vivo relevance was corroborated by a 48.9% reduction in arterial DNA synthesis in a rat model of balloon injury, with no effect on bone marrow proliferation [1].

VSMC Proliferation
Head-to-head
IC₅₀ 0.2 µM
vs. amlodipine, nifedipine, nitrendipine (less potent)
Supports VSMC proliferation inhibition endpoint review
Porcine VSMCs; in vivo balloon injury model
Vascular Biology Restenosis Atherosclerosis

Vascular Selectivity and Vasodilation

In direct comparative tissue and in vivo studies, benidipine exhibits a substantially higher degree of vascular selectivity and vasodilating potency than amlodipine, a leading comparator. The potency ratio of the vasorelaxing effect (in coronary artery) to the negative inotropic effect (in papillary muscle) was calculated to be 1300 for benidipine, compared to just 67 for amlodipine, indicating a 19.4-fold greater vascular selectivity [1]. Furthermore, benidipine was approximately 40 times more potent than amlodipine in relaxing precontracted canine coronary arteries [1]. This superior selectivity was confirmed in vivo in anesthetized dogs, where a 3 µg/kg (i.v.) dose of benidipine produced an equivalent maximum hypotensive effect as a 500 µg/kg (i.v.) dose of amlodipine, representing a 167-fold difference in potency [1].

Vascular Selectivity
Head-to-head
Selectivity Index 1300
Amlodipine: 67 (19.4× higher selectivity)
Supports vascular selectivity review
Isolated canine coronary artery vs. papillary muscle
Vascular Pharmacology Cardiovascular Hypertension

Receptor Dissociation Kinetics

The long-lasting clinical effect of benidipine, despite a short plasma half-life, is explained by its exceptionally slow dissociation from its receptor sites. In a radioligand binding study using rat heart membranes, the dissociation rate constant (k_off) for (±)-[³H]benidipine was found to be 50 times smaller than that for (±)-[³H]nitrendipine, a prototypical dihydropyridine [1]. The association rate constant (k_on) was also 4 times smaller, contributing to its unique 'slow-onset' profile [1]. The equilibrium dissociation constant (Kd) for benidipine was determined to be 0.078 ± 0.029 nM, indicating very high affinity [1]. This kinetic profile is a direct contrast to many short-acting calcium channel blockers and is a defining feature of benidipine's pharmacodynamics.

Dissociation Kinetics
Head-to-head
k_off 50× slower
vs. nitrendipine; Kd = 0.078 ± 0.029 nM
Supports sustained occupancy-driven mechanism
Rat heart membrane radioligand binding
Receptor Pharmacology Pharmacokinetics Binding Kinetics

Renoprotective Efficacy

A systematic review and meta-analysis of clinical trials directly comparing benidipine and amlodipine in hypertensive patients, primarily with chronic kidney disease (CKD), reveals a clinically significant renal benefit for benidipine despite equivalent blood pressure control. The analysis of eight studies showed no significant difference in systolic (MD = -0.21 mmHg, P = 0.81) or diastolic (MD = 0.01 mmHg, P = 0.97) blood pressure reduction between the two drugs [1]. However, benidipine was associated with a significantly better outcome in preserving kidney function, showing an improvement in estimated glomerular filtration rate (eGFR) (MD = 1.07 mL/min/1.73m², P = 0.001) and a reduction in urinary albumin/creatinine ratio (MD = -43.41 mg/g, P < 0.00001) compared to amlodipine [1].

Renoprotective Endpoints
Reported endpoint context
eGFR +1.07 mL/min/1.73m²
UACR −43.41 mg/g vs. amlodipine (meta-analysis)
Supports blood pressure-independent renoprotection study
Equivalent BP reduction between groups
Nephrology Diabetic Nephropathy CKD

Mineralocorticoid Receptor Antagonism

Beyond its calcium channel blocking activity, benidipine exhibits a unique pleiotropic action as a direct antagonist of the mineralocorticoid receptor (MR), a property not shared by other calcium channel blockers like amlodipine, efonidipine, or azelnidipine. In a luciferase reporter gene assay, benidipine potently inhibited aldosterone-induced MR activation, showing significantly more potent activity than efonidipine, amlodipine, or azelnidipine [1]. This direct antagonism was confirmed in binding studies using [³H]aldosterone, where benidipine and other CCBs competed for binding to the MR [1]. This mechanism is independent of its calcium channel blockade and is believed to contribute to its superior cardiorenal protective effects, including the reduction of serum aldosterone observed in animal models [2].

MR Antagonism
Reported
More potent MR antagonism
vs. efonidipine, amlodipine, azelnidipine
Supports MR pathway-study context
Luciferase reporter gene assay; [³H]aldosterone binding
Cardiorenal Fibrosis Aldosterone

Applications of (3S,4'R)-Benidipine HCl


Vascular Restenosis and Atherosclerosis Models

Based on its demonstrated superior potency in inhibiting vascular smooth muscle cell (VSMC) proliferation (IC₅₀ = 0.2 µM), (3S,4'R)-Benidipine HCl is an optimal selection for studies focused on the prevention of restenosis following vascular interventions or the progression of atherosclerosis [1]. Its ability to significantly reduce arterial DNA synthesis in vivo without affecting bone marrow proliferation confirms its selective action on vascular tissue, making it a valuable tool for probing the G0/G1 and G1/S phases of the VSMC cell cycle [1]. Procurement is advised for laboratories engaged in interventional cardiology models, such as balloon injury-induced restenosis.

Renoprotective Mechanisms in CKD and Diabetic Nephropathy

For studies of chronic kidney disease (CKD) and diabetic nephropathy, (3S,4'R)-Benidipine HCl offers a clear scientific advantage. Meta-analysis data confirm that it provides significant preservation of eGFR and reduction of proteinuria compared to amlodipine, despite equivalent blood pressure control [2]. This indicates that its renoprotective effect is blood pressure-independent and likely stems from its unique triple channel blockade, direct mineralocorticoid receptor antagonism, and inhibition of ROCK1 activity [3]. Its use is specifically indicated for researchers aiming to elucidate mechanisms of renal protection and validate novel therapeutic strategies in hypertensive models with renal impairment.

Pleiotropic Cardioprotective Effects

(3S,4'R)-Benidipine HCl is a uniquely suitable tool for investigating the cardioprotective mechanisms that are independent of systemic hemodynamic effects. Evidence shows that at equihypotensive doses, benidipine prevents cardiac hypertrophy, fibrosis, and inflammation to a greater extent than cilnidipine [3]. This is mechanistically linked to its triple calcium channel blockade, which results in reduced cardiac NADPH oxidase activity, decreased oxidative stress, and lower serum aldosterone levels [3]. The compound's established function as a direct mineralocorticoid receptor antagonist provides an additional and novel molecular target for exploring these cardioprotective pathways [4].

Sustained-Release and Tissue-Targeted Formulations

For industrial formulation scientists, the unique receptor binding kinetics of (3S,4'R)-Benidipine HCl present a distinct basis for new product development. Its dissociation rate from receptor sites is 50-fold slower than that of nitrendipine, a property that translates to a pharmacodynamic duration of action that far exceeds its short plasma half-life [5]. This 'membrane approach' and slow dissociation provide a clear rationale for exploring novel sustained-release or tissue-targeted delivery systems. The compound's high affinity (Kd = 0.078 nM) and unique vascular selectivity profile (1300 vs. 67 for amlodipine) further support its candidacy in advanced drug delivery research aimed at optimizing the efficacy/safety ratio of calcium channel blockers [6].

Application
Selection Property
Validation Focus
VSMC proliferation and vascular injury models
VSMC proliferation inhibition context
Cell-cycle and in vivo DNA synthesis endpoints
Renal function preservation studies
Blood pressure-independent endpoint profile
eGFR and proteinuria endpoint monitoring
Cardiac hypertrophy and fibrosis research
Non-hemodynamic cardioprotective pathway context
Oxidative stress and aldosterone pathway endpoints
Sustained receptor occupancy formulation research
Slow receptor dissociation kinetics
Pharmacodynamic duration vs. plasma half-life review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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